molecular formula C16H19BrO3S2 B12089650 Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester CAS No. 1848245-23-7

Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester

Cat. No.: B12089650
CAS No.: 1848245-23-7
M. Wt: 403.4 g/mol
InChI Key: STLQPFBMSVWYAZ-UHFFFAOYSA-N
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Description

Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester is a complex organic compound belonging to the thieno[3,4-b]thiophene family. This compound is characterized by its unique structure, which includes a thieno[3,4-b]thiophene core, a carboxylic acid group, a bromine atom, a formyl group, and an ethylhexyl ester. These structural features make it a valuable building block in organic electronics, particularly in the development of organic photovoltaic cells and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester typically involves multiple steps:

    Formation of Thieno[3,4-b]thiophene Core: The initial step often involves the formation of the thieno[3,4-b]thiophene core.

    Introduction of Bromine and Formyl Groups: The bromine and formyl groups are introduced via electrophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-ethylhexanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thieno[3,4-b]thiophene derivatives.

Scientific Research Applications

Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its electronic properties. The thieno[3,4-b]thiophene core provides a conjugated system that facilitates electron transport. The bromine and formyl groups can participate in various chemical reactions, modifying the electronic properties of the molecule. In organic electronics, the compound acts as an electron donor or acceptor, depending on the specific application and the nature of the other components in the device.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethylhexyl ester.

    Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, ethyl ester: Similar structure but with an ethyl ester group.

Uniqueness

The 2-ethylhexyl ester group in Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester provides enhanced solubility and processability, making it more suitable for use in solution-processed organic electronic devices. This distinguishes it from similar compounds with shorter ester chains, which may have lower solubility and less favorable processing characteristics.

Properties

CAS No.

1848245-23-7

Molecular Formula

C16H19BrO3S2

Molecular Weight

403.4 g/mol

IUPAC Name

2-ethylhexyl 4-bromo-6-formylthieno[2,3-c]thiophene-2-carboxylate

InChI

InChI=1S/C16H19BrO3S2/c1-3-5-6-10(4-2)9-20-16(19)12-7-11-14(21-12)13(8-18)22-15(11)17/h7-8,10H,3-6,9H2,1-2H3

InChI Key

STLQPFBMSVWYAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC2=C(SC(=C2S1)C=O)Br

Origin of Product

United States

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